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Compound Name: 5-Iodo-2,3-dihydropyridazin-3-one

Cat. No.: B040729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal

chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its

structure allows for further functionalization, making it a key intermediate in the synthesis of

complex drug candidates. This document provides a detailed two-step protocol for the

synthesis of 5-Iodo-2,3-dihydropyridazin-3-one, commencing with the bromination of a

pyridazinone precursor followed by a copper-catalyzed halogen exchange reaction.

Introduction
Pyridazinone derivatives are known to exhibit a wide range of biological activities. The

introduction of an iodine atom at the 5-position of the pyridazinone ring provides a reactive

handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the

construction of diverse molecular libraries for drug discovery. This protocol outlines a reliable

method to obtain 5-Iodo-2,3-dihydropyridazin-3-one, a compound not readily synthesized

through direct methods.

Experimental Protocols
The synthesis is proposed as a two-step process:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b040729?utm_src=pdf-interest
https://www.benchchem.com/product/b040729?utm_src=pdf-body
https://www.benchchem.com/product/b040729?utm_src=pdf-body
https://www.benchchem.com/product/b040729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one from a suitable pyridazinone

precursor.

Step 2: Copper-catalyzed Finkelstein (halogen exchange) reaction to yield 5-Iodo-2,3-
dihydropyridazin-3-one.

Protocol 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one (Precursor)

This protocol describes a general method for the bromination of a pyridazinone precursor. The

synthesis of the parent 2,3-dihydropyridazin-3-one can be achieved through various literature

methods, often involving the cyclization of a suitable 4-carbon acyl compound with hydrazine.

Materials and Reagents:

2,3-dihydropyridazin-3-one

N-Bromosuccinimide (NBS)

Acetic Acid (glacial)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Ethyl Acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydropyridazin-3-

one (1.0 eq) in glacial acetic acid.

Cool the solution to 0-5 °C in an ice bath.

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the

temperature remains below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into ice-cold water.

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until

effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic phase under reduced pressure to obtain the crude

product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 5-Bromo-2,3-dihydropyridazin-3-one.

Protocol 2: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

This protocol details the conversion of the bromo-precursor to the iodo-product via a copper-

catalyzed halogen exchange reaction, analogous to an aromatic Finkelstein reaction[1].

Materials and Reagents:

5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq)

Sodium Iodide (NaI) (2.0 eq)

Copper(I) Iodide (CuI) (0.1 eq)

N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand (0.2 eq)

1,4-Dioxane (anhydrous)

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Ethyl Acetate
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Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-

Bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide

(0.1 eq).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand (0.2 eq).

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic phase with a saturated solution of sodium thiosulfate to quench any

remaining iodine, followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 5-Iodo-2,3-
dihydropyridazin-3-one.

Data Presentation
Table 1: Reactant and Product Information
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Compound
Name

IUPAC Name CAS Number
Molecular
Formula

Mol. Weight (
g/mol )

5-Bromo-2,3-

dihydropyridazin-

3-one

5-

Bromopyridazin-

3(2H)-one

67264-08-8 C₄H₃BrN₂O 174.98

5-Iodo-2,3-

dihydropyridazin-

3-one

5-Iodopyridazin-

3(2H)-one
825633-94-1 C₄H₃IN₂O 221.98

Table 2: Expected Spectroscopic Data

While experimental spectra for the target compound are not widely published, the following are

predicted 1H and 13C NMR chemical shifts based on data from analogous pyridazinone

structures.[2]

Compound
1H NMR (DMSO-d₆, δ ppm)
- Predicted

13C NMR (DMSO-d₆, δ
ppm) - Predicted

5-Bromo-2,3-dihydropyridazin-

3-one

~12.5 (br s, 1H, NH), ~7.8 (d,

1H, H-4), ~7.0 (d, 1H, H-6)

~160 (C=O), ~140 (C-6), ~130

(C-4), ~110 (C-5)

5-Iodo-2,3-dihydropyridazin-3-

one

~12.6 (br s, 1H, NH), ~7.9 (d,

1H, H-4), ~6.9 (d, 1H, H-6)

~160 (C=O), ~142 (C-6), ~135

(C-4), ~85 (C-5)

Note: Predicted shifts are estimates and actual values may vary. The C-I bond is expected to

significantly shield the C-5 carbon, resulting in a characteristic upfield shift in the 13C NMR

spectrum.
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Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Step 1: Bromination

Step 2: Halogen Exchange

2,3-Dihydropyridazin-3-one

5-Bromo-2,3-dihydropyridazin-3-one

NBS, Acetic Acid

5-Bromo-2,3-dihydropyridazin-3-one

5-Iodo-2,3-dihydropyridazin-3-one

NaI, CuI, DMEDA, Dioxane, 110°C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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